InhA-IN-7
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Overview
Description
InhA-IN-7 is a compound known for its inhibitory activity towards enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This compound is a derivative of triclosan and has shown significant potential in inhibiting both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-7 involves the derivatization of triclosanThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems could be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
InhA-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
InhA-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on Mycobacterium tuberculosis to understand the role of enoyl-acyl carrier protein reductase in bacterial cell wall synthesis.
Medicine: Investigated for its potential as a therapeutic agent against tuberculosis, particularly in drug-resistant cases.
Industry: Utilized in the development of new antimicrobial agents and disinfectants
Mechanism of Action
InhA-IN-7 exerts its effects by inhibiting the enoyl-acyl carrier protein reductase (InhA) enzyme. This enzyme is essential for the synthesis of mycolic acids, which are vital components of the Mycobacterium tuberculosis cell wall. By binding to the active site of InhA, this compound prevents the enzyme from catalyzing the reduction of enoyl-ACP to acyl-ACP, thereby disrupting cell wall synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line anti-tuberculosis drug that also targets InhA but requires activation by the enzyme KatG.
Triclosan: The parent compound of InhA-IN-7, known for its broad-spectrum antimicrobial activity.
Ethionamide: Another anti-tuberculosis drug that targets InhA but has a different activation mechanism.
Uniqueness of this compound
This compound is unique in its ability to inhibit both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis without requiring activation by other enzymes. This makes it a promising candidate for the development of new anti-tuberculosis therapies, particularly in cases where resistance to other drugs is prevalent .
Properties
Molecular Formula |
C17H18Cl2O2 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-(3-methylbutyl)phenol |
InChI |
InChI=1S/C17H18Cl2O2/c1-11(2)3-4-12-5-7-17(15(20)9-12)21-16-8-6-13(18)10-14(16)19/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
CODNLKSZUDXSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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